2,2'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide
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Overview
Description
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two piperidinium rings connected by a propane-1,3-diyl linker, with each piperidinium ring bearing two methyl groups. The compound is further stabilized by the presence of two iodide ions.
Preparation Methods
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the piperidinium groups. The resulting product is then treated with iodine to form the diiodide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide involves its interaction with specific molecular targets. The compound is known to interact with ion channels and receptors in biological systems, modulating their activity. This interaction can lead to various physiological effects, including changes in ion flux and neurotransmitter release. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with pyridinium rings instead of piperidinium rings.
2,2’-(Propane-1,3-diyl)bis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): This compound features a different functional group arrangement but shares the propane-1,3-diyl linker. The uniqueness of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide lies in its specific piperidinium structure and the presence of iodide ions, which confer distinct chemical and biological properties.
Properties
CAS No. |
109964-96-7 |
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Molecular Formula |
C17H36I2N2 |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
2-[3-(1,1-dimethylpiperidin-1-ium-2-yl)propyl]-1,1-dimethylpiperidin-1-ium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-18(2)14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17,3)4;;/h16-17H,5-15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
BXZVJWCVMJTBEV-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1CCCC2CCCC[N+]2(C)C)C.[I-].[I-] |
Origin of Product |
United States |
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